molecular formula C27H31N5O2 B14152876 3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14152876
M. Wt: 457.6 g/mol
InChI Key: HHTCHYVNZVXWES-RWPZCVJISA-N
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Description

The compound 3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a methoxyphenyl group, and a pyrimidoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting with the preparation of the piperidine and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of functional groups with new substituents.

Scientific Research Applications

3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C27H31N5O2

Molecular Weight

457.6 g/mol

IUPAC Name

3-[(E)-[3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-methyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C27H31N5O2/c1-18-29-24-21-8-5-6-9-22(21)30-25(24)26(33)32(18)28-15-19-10-11-23(34-4)20(14-19)16-31-13-7-12-27(2,3)17-31/h5-6,8-11,14-15,30H,7,12-13,16-17H2,1-4H3/b28-15+

InChI Key

HHTCHYVNZVXWES-RWPZCVJISA-N

Isomeric SMILES

CC1=NC2=C(C(=O)N1/N=C/C3=CC(=C(C=C3)OC)CN4CCCC(C4)(C)C)NC5=CC=CC=C52

Canonical SMILES

CC1=NC2=C(C(=O)N1N=CC3=CC(=C(C=C3)OC)CN4CCCC(C4)(C)C)NC5=CC=CC=C52

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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